Germanium(II) iodide

Übersicht

Beschreibung

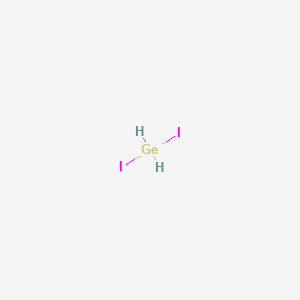

Germanium(II) iodide is an inorganic compound with the chemical formula GeI₂. It is an orange-yellow crystalline solid that decomposes upon melting. This compound has a specific density of 5.37 g/cm³ and can be sublimed at 240°C in a vacuum . This compound is known for its unique properties and applications in various scientific fields.

Vorbereitungsmethoden

Germanium(II) iodide can be synthesized through several methods:

Reduction of Germanium(IV) Iodide: This method involves reducing germanium(IV) iodide with aqueous hypophosphorous acid in the presence of hydroiodic acid. [ \text{GeI}_4 + \text{H}_2\text{O} + \text{H}_3\text{PO}_2 \rightarrow \text{GeI}_2 + \text{H}_3\text{PO}_3 + 2 \text{HI} ]

Reaction with Hydrogen Iodide: This compound can also be formed by reacting germanium monosulfide or germanium monoxide with hydrogen iodide. [ \text{GeO} + 2 \text{HI} \rightarrow \text{GeI}_2 + \text{H}_2\text{O} ] [ \text{GeS} + 2 \text{HI} \rightarrow \text{GeI}_2 + \text{H}_2\text{S} ]

Direct Reaction of Germanium and Iodine: Another method involves the direct reaction of germanium and iodine at 200-400°C. [ \text{Ge} + \text{I}_2 \rightarrow \text{GeI}_2 ]

Analyse Chemischer Reaktionen

Germanium(II) iodide undergoes various types of chemical reactions:

Oxidation: It can be oxidized by a solution of potassium iodide in hydrochloric acid to form germanium(IV) iodide.

Reaction with Acetylene: At 140°C, this compound reacts with acetylene to form an analogue of cyclohexa-1,4-diene, where the methylene groups are replaced with diiodogermylene groups.

Formation of Stable Compounds with Carbenes: This compound reacts with carbenes to form stable ionic adducts.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Nanomaterials Synthesis

- Electrochemical Energy Storage : GeI serves as a precursor for synthesizing germanium nanomaterials, which are crucial for electrochemical energy storage applications. These nanomaterials exhibit enhanced conductivity and stability, making them suitable for use in batteries and supercapacitors .

- Colloidal Nanocrystals : Recent studies have demonstrated that GeI can be utilized to produce lead-free perovskite colloidal nanocrystals. These materials have shown promising optical and electronic properties, making them potential candidates for photovoltaic applications .

-

Semiconductor Technology

- Germanium-Based Devices : this compound is instrumental in the fabrication of germanium-based semiconductor devices. Its ability to form germanium layers on substrates allows for the development of high-performance transistors and solar cells .

- Hybrid Perovskite Semiconductors : Research has highlighted the use of GeI in creating hybrid germanium iodide perovskite semiconductors. These materials exhibit remarkable second harmonic generation (SHG) properties, which are beneficial for nonlinear optical applications .

- Organic Synthesis

Case Studies

Wirkmechanismus

The mechanism of action of germanium(II) iodide involves its ability to form stable compounds with other elements and compounds. For example, it reacts with carbenes to form stable ionic adducts, which are useful in various chemical processes . Additionally, its ability to produce germanium layers epitaxially is crucial in the electronics industry .

Vergleich Mit ähnlichen Verbindungen

Germanium(II) iodide can be compared with other germanium halides:

Germanium(IV) Iodide (GeI₄): This compound is an orange-red crystalline solid with a melting point of 144°C and a boiling point of 440°C.

Germanium(II) Fluoride (GeF₂): Another similar compound, germanium(II) fluoride, has different chemical properties and applications compared to this compound.

Germanium(II) Chloride (GeCl₂): This compound is used in different chemical reactions and has distinct properties compared to this compound.

Biologische Aktivität

Germanium(II) iodide (GeI) is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology, oncology, and antioxidant research. This article provides a comprehensive overview of the biological activity associated with GeI, supported by relevant studies and data.

This compound is an inorganic compound with the molecular formula GeI and a molecular weight of 326.45 g/mol. It is synthesized through various methods, including direct reaction between germanium and iodine at elevated temperatures. The compound forms stable ionic adducts with various ligands, which can enhance its biological activity.

1. Antioxidant Properties

Research indicates that germanium compounds, including GeI, possess significant antioxidant capabilities. They can scavenge free radicals, thereby reducing oxidative stress in biological systems. A study highlighted that organogermanium compounds could increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in animal models .

Table 1: Antioxidant Effects of Germanium Compounds

| Compound | Effect on SOD Activity | Effect on GSH-Px Activity | Reference |

|---|---|---|---|

| Ge-132 | Increased | Increased | |

| GeI | Potentially increased | Not yet studied |

2. Immunomodulatory Effects

Germanium compounds have been shown to enhance immune responses. Specifically, Ge-132, an organogermanium compound, has been reported to induce interferon production and activate natural killer (NK) cells . This suggests that GeI may also have similar immunomodulatory effects due to its structural similarity to other germanium compounds.

Case Study: Immunomodulation by Ge-132

- Objective : To evaluate the immune response in mice treated with Ge-132.

- Findings : Mice exhibited increased levels of interferon and enhanced NK cell activity after administration of Ge-132 at a dose of 300 mg/kg .

3. Anti-tumor Activity

The anti-tumor properties of germanium compounds are well-documented. For instance, organogermanium compounds have demonstrated efficacy in inhibiting tumor growth in various animal models. The mechanisms include modulation of immune responses and direct cytotoxic effects on tumor cells .

Table 2: Anti-tumor Effects of Germanium Compounds

| Compound | Tumor Type | Effect | Reference |

|---|---|---|---|

| Ge-132 | U14 Tumor in Mice | Induced apoptosis | |

| Germanium Yeast (Ge-168) | Hepatic Tumors | Inhibition by aflatoxin B1 |

Toxicological Considerations

While germanium compounds like GeI show promising biological activities, it is crucial to consider their toxicity profiles. Studies have indicated low acute and chronic toxicity for many organogermanium compounds, making them suitable candidates for further research in health applications .

Future Directions

Despite the promising findings regarding the biological activities of germanium compounds, including GeI, there remains a need for more systematic studies to elucidate the exact mechanisms involved. Future research should focus on:

- Detailed Mechanistic Studies : Understanding how germanium interacts at the cellular level.

- Clinical Trials : Evaluating the efficacy and safety of germanium compounds in human subjects.

- Comparative Studies : Assessing the biological activity of GeI relative to other germanium derivatives.

Eigenschaften

InChI |

InChI=1S/GeI2/c2-1-3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGYEMVJHPEPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ge](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeI2 | |

| Record name | germanium(II) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium(II)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929131 | |

| Record name | Germanium iodide (GeI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13573-08-5 | |

| Record name | Germanium iodide (GeI2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13573-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium iodide (GeI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium iodide (GeI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.